Oleocanthal

Overview

Description

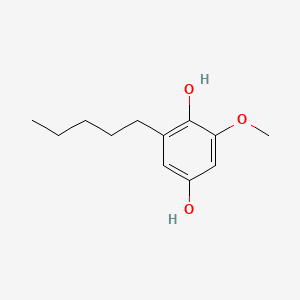

Oleocanthal is a natural phenolic compound found in extra-virgin olive oil. It is a type of phenylethanoid and is responsible for the characteristic burning sensation in the throat when consuming high-quality olive oil . This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Oleocanthal, a minor constituent of olive oil, primarily targets the cyclo-oxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and thromboxane, which are produced in response to inflammatory or toxic stimuli . This compound also targets proteins associated with metastasis (cancer progression) and angiogenesis (new blood vessel formation) .

Mode of Action

This compound acts in a similar way to Ibuprofen, exhibiting activity as a COX enzyme inhibitor . By blocking COX-1 and COX-2 activity, this compound achieves its powerful anti-inflammatory actions . It also disrupts the proteins associated with metastasis and angiogenesis, thereby inhibiting the spread of cancer cells and the formation of new tumors .

Biochemical Pathways

This compound’s anti-inflammatory action is achieved by reducing the formation of pro-inflammatory prostaglandins . It also attenuates the inflammatory enzymes COX-1 and COX-2 . Furthermore, this compound has been shown to inhibit the upregulation of proinflammatory signaling molecules, including interleukin-1β (IL-1β), interleukin-6 (IL-6), macrophage inflammatory protein-1α (MIP-1α), tumour necrosis factor-α (TNF-α), and granulocyte-macrophage-colony-stimulating factor (GM-CSF) .

Pharmacokinetics

It is known that this compound is a secoiridoid found in olive oil . Its production occurs as a result of multiple enzymatic reactions during extra virgin olive oil (EVOO) production and processing .

Result of Action

This compound exhibits strong anti-inflammatory activities . It has been reported to suppress melanoma, breast, liver, and colon cancer cells . Neurological studies have focused on the effects of this compound against Alzheimer’s disease, where it improved the clearance of the amyloid-beta protein from neurons and reduced the inflammation of astrocytes .

Action Environment

The action of this compound is influenced by the environment in which it is consumed. The Mediterranean diet, which includes a high intake of olive oil, is associated with lower incidences of cancer, cardiovascular disease, metabolic diseases, Alzheimer’s disease, and osteoporosis . Therefore, the consumption of this compound in the diet, particularly through olive oil, may enhance its therapeutic potential .

Biochemical Analysis

Biochemical Properties

Oleocanthal plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition is similar to the action of ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID) . Additionally, this compound has been shown to interact with lysosomal membranes, leading to lysosomal membrane permeabilization in cancer cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound induces lysosomal membrane permeabilization in cancer cells, leading to cell death . It also affects the expression of genes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. This compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also induces lysosomal membrane permeabilization in cancer cells, leading to the release of lysosomal enzymes and subsequent cell death . Furthermore, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties over time, although its potency may decrease with prolonged storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits anti-inflammatory and anticancer effects without significant toxicity . At high doses, this compound can cause adverse effects, including gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX and lysosomal enzymes, influencing metabolic flux and metabolite levels . This compound also affects the levels of various metabolites involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in specific tissues, such as the liver and gastrointestinal tract, where it exerts its effects . Its localization and accumulation are influenced by factors such as dosage and duration of exposure .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in lysosomes, where it induces lysosomal membrane permeabilization and subsequent cell death in cancer cells . This compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleocanthal can be synthesized through several chemical routes. One common method involves the esterification of tyrosol with elenolic acid . The reaction typically requires an acid catalyst and is carried out under reflux conditions. Another synthetic route involves the oxidation of oleuropein, a related compound found in olive oil, followed by hydrolysis and esterification .

Industrial Production Methods

In the industrial setting, this compound is primarily extracted from extra-virgin olive oil. The extraction process involves the use of solvents such as methanol or ethanol to separate this compound from the oil matrix . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Oleocanthal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, quinones, and substituted esters .

Scientific Research Applications

Oleocanthal has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying phenolic compounds and their reactions.

Biology: This compound is studied for its role in cellular processes, including apoptosis and inflammation.

Industry: This compound is explored for its use in food preservation and as a natural additive in cosmetics.

Comparison with Similar Compounds

Similar Compounds

Oleuropein: Another phenolic compound found in olive oil, known for its antioxidant properties.

Hydroxytyrosol: A potent antioxidant also found in olive oil.

Tyrosol: A precursor to oleocanthal with similar biological activities.

Uniqueness

This compound is unique due to its dual anti-inflammatory and antioxidant properties, which are not as pronounced in similar compounds . Its ability to mimic the action of ibuprofen while being a natural compound makes it particularly valuable in therapeutic applications .

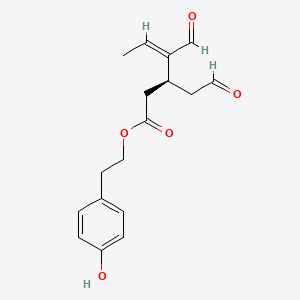

Properties

CAS No. |

289030-99-5 |

|---|---|

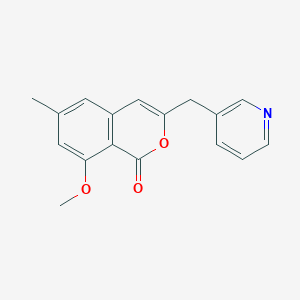

Molecular Formula |

C17H20O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (Z)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2+ |

InChI Key |

VPOVFCBNUOUZGG-JLZUIIAYSA-N |

SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Isomeric SMILES |

C/C=C(\C=O)/C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Canonical SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

Appearance |

Solid powder |

| 289030-99-5 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oleocanthal; Deacetoxy ligstroside aglycon; (-)-Oleocanthal. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

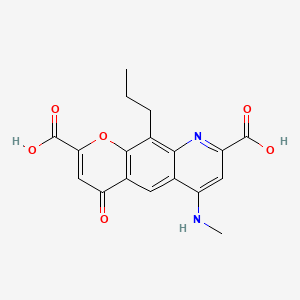

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.